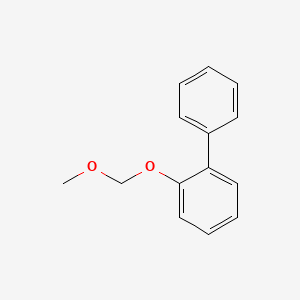

2-Methoxymethoxy-biphenyl

Beschreibung

This compound belongs to the broader class of substituted biphenyls, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science.

Eigenschaften

CAS-Nummer |

115377-97-4 |

|---|---|

Molekularformel |

C14H14O2 |

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

1-(methoxymethoxy)-2-phenylbenzene |

InChI |

InChI=1S/C14H14O2/c1-15-11-16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

InChI-Schlüssel |

GSYAQHCZGQAAND-UHFFFAOYSA-N |

Kanonische SMILES |

COCOC1=CC=CC=C1C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

- Unlike 2-Methoxymethoxy-biphenyl, its substituent lacks the extended ether chain (-OCH₂OCH₃), resulting in lower molecular weight (estimated ~200 g/mol vs. ~242 g/mol for this compound) and reduced steric hindrance. The simpler structure may confer higher volatility but lower solubility in polar solvents compared to the methoxymethoxy analog .

- (3'-Methoxy-biphenyl-2-yl)-acetic acid: This derivative (CAS 108478-56-4) features a methoxy group at the 3'-position and an acetic acid moiety at the 2-position. The positional isomerism (3'- vs. The carboxylic acid group also introduces distinct reactivity, such as participation in condensation reactions, absent in this compound .

- Its hazardous profile (carcinogenicity, flammability) suggests that similar substituents in biphenyl systems may require stringent handling protocols, particularly in synthetic workflows .

Physical and Chemical Properties

Vorbereitungsmethoden

Preparation of 2-(Methoxymethoxy)phenylboronic Acid

The boronic acid precursor, 2-(methoxymethoxy)phenylboronic acid (CAS: 115377-93-0), is synthesized via a three-stage lithiation-borylation process:

-

Lithiation : 1-Bromo-2-(methoxymethoxy)benzene reacts with tert-butyllithium in tetrahydrofuran (THF) and pentane at −78°C under argon.

-

Borylation : Trimethyl borate is added to the lithiated intermediate, forming the boronate ester.

-

Hydrolysis : The ester is hydrolyzed with aqueous ammonium chloride, acidified to pH 3 with acetic acid, and extracted into dichloromethane.

This process yields 71% of the boronic acid after purification.

Coupling with Aryl Halides

The boronic acid is coupled with brominated biphenyl derivatives using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. Key conditions include:

-

Solvent : Ethanol/water mixtures or THF.

-

Base : Potassium carbonate (K₂CO₃) to facilitate transmetalation.

-

Temperature : 80°C for 16 hours.

-

Workup : Extraction with ethyl acetate, washing with brine, and drying over anhydrous sodium sulfate.

Reaction yields typically exceed 70%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Optimization of Reaction Parameters

Catalyst Selection

Palladium catalysts, particularly Pd(PPh₃)₄, are preferred due to their stability and efficiency. Alternatives like palladium on carbon (Pd/C) or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] have been explored but show lower yields in comparative studies.

Solvent Systems

Polar aprotic solvents like THF enhance reaction rates by stabilizing intermediates. However, ethanol-water mixtures (3:1) improve solubility of inorganic bases, reducing side reactions.

Temperature and Time

Elevated temperatures (80°C) and prolonged reaction times (16 hours) ensure complete conversion. Lower temperatures (40–60°C) result in incomplete coupling, while higher temperatures (>100°C) promote decomposition.

Alternative Synthetic Pathways

Ullmann Coupling

While less common, Ullmann coupling using copper catalysts can form biphenyl bonds. However, this method requires harsh conditions (150–200°C) and offers lower yields (~50%), limiting its practicality.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours but necessitates specialized equipment. Initial trials report comparable yields (68–72%) to conventional heating.

Analytical and Characterization Data

Spectroscopic Confirmation

Purity Assessment

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for 2-Methoxymethoxy-biphenyl, and how can purity be optimized?

The synthesis of this compound typically involves coupling reactions between substituted biphenyl precursors and methoxymethoxy groups. A common approach includes nucleophilic substitution using 2-methoxyphenol derivatives with electrophilic reagents (e.g., alkyl halides or tosylates) under basic conditions . Purification methods such as column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol or methanol) are critical to achieving >95% purity. Analytical techniques like TLC and HPLC should be employed to monitor reaction progress .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly for distinguishing methoxymethoxy protons (δ 3.3–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Mass spectrometry (EI-MS or ESI-MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for validation. Infrared (IR) spectroscopy can identify key functional groups, such as C-O-C stretches (~1100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

While specific toxicity data for this compound may be limited, general precautions for aromatic ethers apply:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store in airtight containers at 2–8°C to prevent degradation.

- Dispose of waste via approved chemical disposal services, as environmental persistence data are lacking .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving ambiguities in molecular geometry, such as torsional angles between biphenyl rings or methoxymethoxy group orientation. Programs like SHELXL (for refinement) and SHELXS (for structure solution) enable high-precision analysis of bond lengths and angles. Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data can be addressed by refining occupancy parameters and validating hydrogen bonding networks .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Variability often arises from incomplete purification or side reactions (e.g., demethylation). Mitigation strategies include:

- Strict control of reaction temperature and stoichiometry.

- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.

- Implementing orthogonal purification steps (e.g., sequential column chromatography and recrystallization).

- Quantifying impurities via GC-MS or HPLC-MS to identify recurring contaminants .

Q. How can computational methods enhance the design of this compound-based materials?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to optoelectronic applications. Molecular docking studies assess potential biological interactions, such as binding to enzymes or receptors. For materials science, molecular dynamics simulations model self-assembly behavior in polymer matrices. Pairing these methods with experimental data (e.g., UV-Vis spectroscopy) validates predictive accuracy .

Q. What environmental impact assessments are needed for this compound?

Despite limited ecotoxicological data, researchers should evaluate:

- Biodegradation : OECD 301 tests (e.g., ready biodegradability in aqueous media).

- Bioaccumulation : LogP measurements (predicted via EPI Suite) to assess lipid solubility.

- Aquatic toxicity : Daphnia magna or algae growth inhibition assays.

Proactive testing aligns with green chemistry principles and identifies risks before large-scale use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.